4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol
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Description
4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol is a useful research compound. Its molecular formula is C17H13N3O2S and its molecular weight is 323.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis :
- The synthesis of related compounds involves various chemical reactions. For instance, a compound synthesized from 4-benzoyl-3-methyl-1-phenylpyrazol-5-one and 2-hydrazino-1,3-benzothiazole exists in a zwitterionic structure in its enolate form, indicating complex chemical behaviors (Sun & Cui, 2008).
- Another study focused on the microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, demonstrating the versatility of these compounds in forming various derivatives (Darweesh et al., 2016).
Potential Biological Activities :
- Certain derivatives have been evaluated for their cytotoxicity against breast cancer cell lines, with some showing promising potency (El-Meguid & Ali, 2016).
- In another study, benzothiazol derivatives containing pyrazolo[3,4-d]pyrimidine moiety showed significant inhibitory activity against Pseudomonas aeruginosa and Candida albicans, indicating their potential as antimicrobial agents (Azam et al., 2013).
Chemical Properties and Interactions :
- The solvent effects on molecular aggregation in related compounds were studied, highlighting the impact of solvent type and compound concentration on the spectral properties of these molecules (Matwijczuk et al., 2016).
Properties
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-5-yl]-2-methylbenzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c1-9-13(21)7-6-10(16(9)22)15-11(8-18-20-15)17-19-12-4-2-3-5-14(12)23-17/h2-8,21-22H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAMUBHORSEGNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C2=C(C=NN2)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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